

An In-depth Technical Guide to the Structure of C16 Galactosylceramide

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Compound of Interest

Compound Name: C16 Galactosylceramide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, physicochemical properties, biological significance, and analytical methodologies related to **C16 Galactosylceramide**.

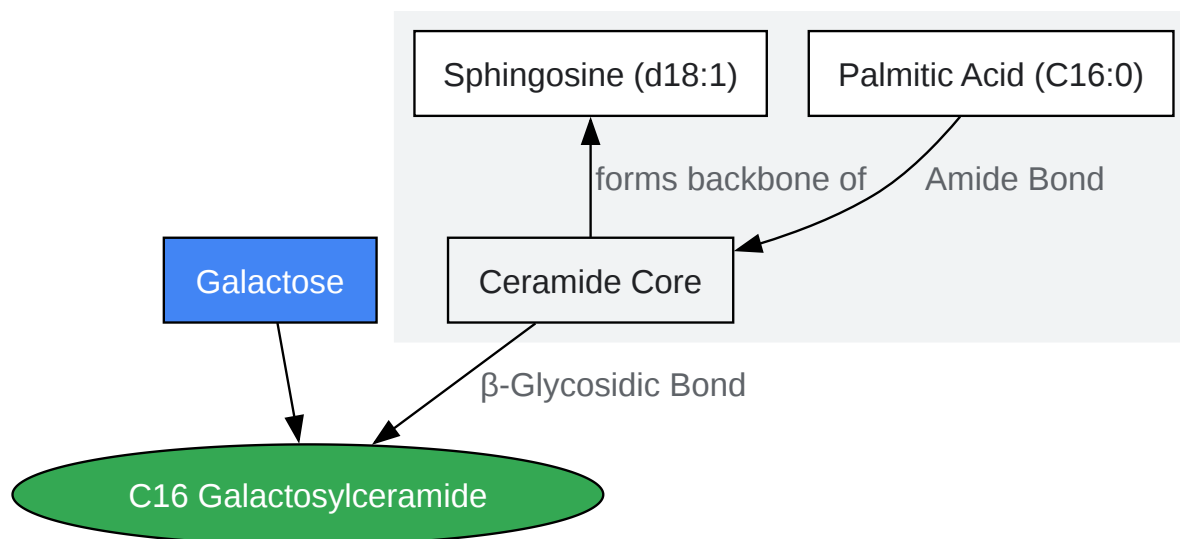
Core Chemical Structure

C16 Galactosylceramide, also known as N-palmitoyl-galactosylsphingosine, is a type of glycosphingolipid. Its structure is composed of three fundamental units: a sphingosine base, a C16 fatty acid (palmitic acid), and a galactose sugar moiety.^[1]

- **Sphingosine (d18:1):** An 18-carbon amino alcohol with a characteristic trans double bond between carbons 4 and 5. It forms the backbone of the molecule.
- **Palmitic Acid (16:0):** A 16-carbon saturated fatty acid. It is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide portion of the molecule.
- **Galactose:** A monosaccharide that is linked to the primary hydroxyl group (C-1) of the ceramide via a β -glycosidic bond.^[1]

The formal chemical name for this molecule is N-[(1S,2R,3E)-1-[(β -D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide.^[2]

Logical Structure of C16 Galactosylceramide



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Caption: Logical relationship of **C16 Galactosylceramide** components.

Physicochemical Properties

The quantitative physicochemical properties of **C16 Galactosylceramide** (d18:1/16:0) are summarized below.

Property	Value	Reference(s)
Molecular Formula	C40H77NO8	[1][2][3]
Molecular Weight	700.1 g/mol	[2]
CAS Number	34324-89-5	[2]
Formal Name	N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide	[2]
Synonyms	Galactosylceramide (d18:1/16:0), Galβ-Cer(d18:1/16:0), D-galactosyl-β-1,1' N-palmitoyl-D-erythro-sphingosine	[1][2]
Purity	≥98%	[2]
Formulation	A solid	[2]
Solubility	Soluble in Chloroform:Methanol (2:1)	[2]

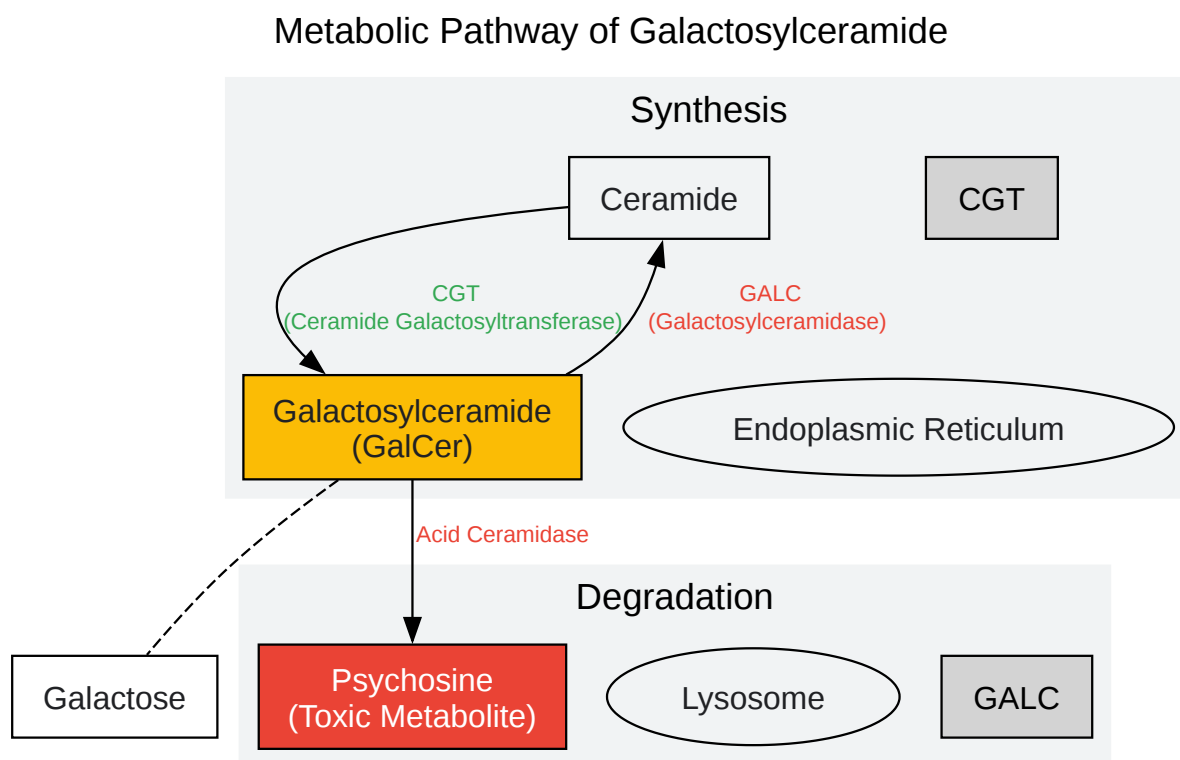
Biological Significance and Signaling Pathways

Galactosylceramides are integral components of cell membranes, particularly in the nervous system, where they are crucial for the formation and stability of the myelin sheath that insulates nerve fibers.[1][4]

Biosynthesis and Degradation

The metabolism of Galactosylceramide is a tightly regulated process. It is synthesized from ceramide and UDP-galactose by the enzyme Ceramide galactosyltransferase (CGT), a reaction that occurs on the luminal surface of the endoplasmic reticulum.[5][6] Conversely, its degradation occurs in the lysosome, where the enzyme Galactosylceramidase (GALC) hydrolyzes it back into ceramide and galactose.[5][7]

A defect in the GALC enzyme leads to the lysosomal storage disorder known as Krabbe disease (globoid cell leukodystrophy).[4][8] This deficiency results in the accumulation of galactosylceramide and its deacylated, cytotoxic byproduct, psychosine, leading to severe demyelination and neurodegeneration.[5][7][8]



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Caption: Simplified biosynthesis and degradation pathway of GalCer.

Role in Signaling and Disease

Beyond its structural role, **C16 Galactosylceramide** is involved in various signaling processes. It is a key player in lipid metabolism and immune regulation.[9][10] Notably, it can serve as an alternative receptor for the gp120 envelope glycoprotein of the Human Immunodeficiency Virus (HIV-1).[2][6] Dysregulation of sphingolipid metabolism, including that of galactosylceramide, has been implicated in the pathology of painful diabetic peripheral neuropathy through altered neuron-glia interactions.[11]

Experimental Protocols

The analysis and quantification of **C16 Galactosylceramide** require specific and sensitive analytical techniques due to its structural similarity to other lipids, particularly its isomer, glucosylceramide.

High-Performance Liquid Chromatography (HPLC)

A robust method for the simultaneous quantification of glucosylceramide and galactosylceramide involves enzymatic hydrolysis followed by HPLC with fluorescence detection.^{[12][13]}

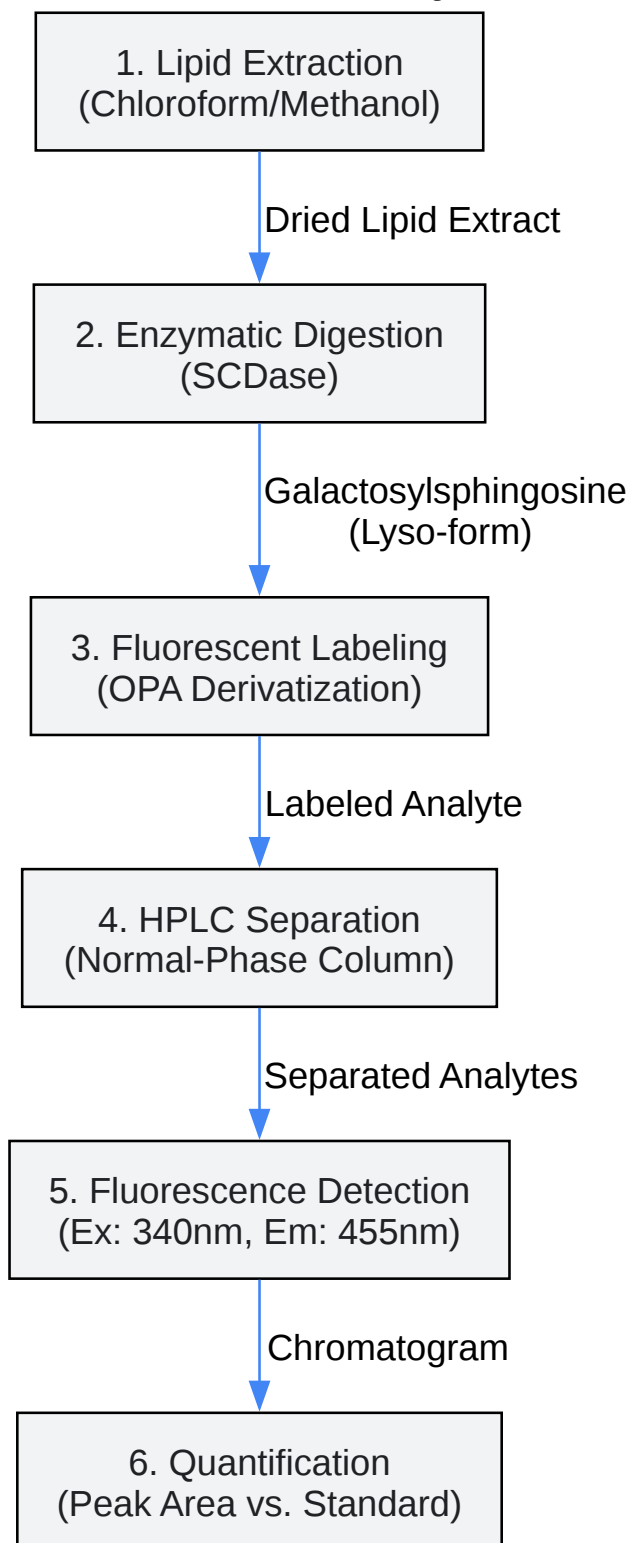
Detailed Methodology:

- Lipid Extraction:
 - Homogenize cell or tissue samples.
 - Add a solution of Chloroform:Methanol (1:1, v/v) to the cell lysate, including an appropriate internal standard (e.g., α -ManCer).^[12]
 - Incubate the mixture (e.g., at 37°C for 2 hours) to ensure complete extraction.
 - Induce phase separation by adding chloroform and water. Centrifuge the sample (e.g., 15,000 rpm for 5 min).
 - Carefully collect the lower organic phase (chloroform layer), which contains the glycosphingolipids. Repeat the extraction on the upper phase to maximize yield.^[12]
 - Pool the organic phases and dry them completely using a SpeedVac concentrator.
- Enzymatic Hydrolysis (Deacylation):
 - Re-dissolve the dried lipid extract in a reaction buffer (e.g., 25 mM sodium acetate, pH 5.5, containing 5 mM CaCl₂ and 2.0% TritonX-100).
 - Add sphingolipid ceramide N-deacylase (SCDase) to the sample. This enzyme specifically cleaves the amide bond, converting GalCer to its lyso-form, galactosylsphingosine

(psychosine), which has a free amino group.[13][14]

- Incubate the reaction at 37°C.
- Fluorescent Derivatization:
 - Stop the enzymatic reaction and re-extract the lyso-lipids.
 - Dry the extract and re-dissolve it in ethanol.
 - Add O-phthalaldehyde (OPA) reagent to the sample. OPA reacts with the primary amine of galactosylsphingosine to form a highly fluorescent derivative.[13][14]
 - Incubate the mixture (e.g., at 70°C for 60 minutes) to complete the derivatization.[12]
- HPLC Analysis:
 - Inject the derivatized sample into an HPLC system equipped with a normal-phase silica column (e.g., Intertsil SIL 150A-5).
 - Use an isocratic mobile phase, such as n-hexane/isopropyl alcohol/H₂O (73/26.5/0.5, v/v/v), at a constant flow rate (e.g., 2.0 mL/min).[12]
 - Detect the fluorescent OPA-derivatives using a fluorescence detector set to excitation and emission wavelengths of 340 nm and 455 nm, respectively.[12]
 - Quantify the amount of GalCer based on the peak area relative to the internal standard. OPA-derivatized galactosylsphingosine and glucosylsphingosine have distinct retention times, allowing for their simultaneous quantification.[13]

Experimental Workflow for GalCer Quantification via HPLC



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Caption: HPLC workflow for **C16 Galactosylceramide** analysis.

Thin-Layer Chromatography (TLC)

TLC is another common technique for separating galactosylceramide from glucosylceramide. Due to their amphipathic nature, they can be separated on borate-coated TLC plates. The separation is based on the differential ability of the cis-hydroxyl groups in galactose (at C3 and C4) to form a complex with borate, which alters its mobility compared to glucose.[4]

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